![molecular formula C12H21N3O2 B11873671 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde](/img/structure/B11873671.png)
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde
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Overview
Description
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31 g/mol . It is an amide derivative that features both azepane and piperazine rings, making it a versatile compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde typically involves the reaction of azepane derivatives with piperazine-1-carbaldehyde under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperazine-1-carbaldehyde: Shares the piperazine ring but lacks the azepane moiety.
Azepane-2-carboxylic acid: Contains the azepane ring but differs in functional groups.
Uniqueness: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is unique due to its combination of azepane and piperazine rings, which imparts distinct chemical and biological properties.
Biological Activity
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an azepane carbonyl and an aldehyde group. This unique structure may contribute to its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains.
- Neuroprotective Effects : There is emerging evidence of its role in neuroprotection, particularly in models of neurodegenerative diseases.
Anticancer Activity
Recent studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The following table summarizes findings from various studies regarding its anticancer effects:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | A431 | 0.9 | Induction of apoptosis via mitochondrial pathways |
Study B | FaDu | 1.5 | Activation of caspase pathways leading to cell death |
The anticancer effects are primarily attributed to the following mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl2.
- DNA Damage : Treatment with the compound results in DNA fragmentation, indicating its potential as a DNA-damaging agent against tumor cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as summarized in the table below:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 11 |
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cell models, potentially through antioxidant mechanisms. Further studies are needed to elucidate these effects and their implications for treating neurodegenerative disorders.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a model of skin cancer (A431 cells), treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-(azepane-2-carbonyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H21N3O2/c16-10-14-6-8-15(9-7-14)12(17)11-4-2-1-3-5-13-11/h10-11,13H,1-9H2 |
InChI Key |
HKUKTRQMVSQBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C(=O)N2CCN(CC2)C=O |
Origin of Product |
United States |
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